1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C12H18BrClN2 and its molecular weight is 305.64. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high selectivity for resistant strains of Plasmodium falciparum, a parasite responsible for malaria . The interaction with the parasite’s enzymes, such as lactate dehydrogenase, is crucial for its antiplasmodial activity. Additionally, this compound can inhibit the growth of the parasite by interfering with its metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it has been observed to inhibit the growth of Plasmodium falciparum by disrupting its cellular metabolism . This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. The inhibition of lactate dehydrogenase activity by this compound results in reduced energy production, ultimately affecting the parasite’s survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of lactate dehydrogenase, inhibiting its enzymatic activity . The inhibition of this enzyme disrupts the glycolytic pathway, leading to a decrease in ATP production. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of Plasmodium falciparum .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antiplasmodial activity with minimal toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting the glycolytic pathway in Plasmodium falciparum . By inhibiting lactate dehydrogenase, this compound disrupts the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in ATP production . This disruption in metabolic flux ultimately affects the parasite’s survival and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific compartments. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it needs to reach the target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell influences its interactions with biomolecules and its overall efficacy in inhibiting the growth of Plasmodium falciparum .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXUROVGRCLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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